molecular formula C5H5NO3 B8583384 3-(Hydroxymethyl)-1H-pyrrole-2,5-dione CAS No. 61892-73-7

3-(Hydroxymethyl)-1H-pyrrole-2,5-dione

Cat. No. B8583384
CAS RN: 61892-73-7
M. Wt: 127.10 g/mol
InChI Key: APKSTKKPFBLQBB-UHFFFAOYSA-N
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Patent
US07399816B2

Procedure details

When maleimide (manufactured by Aldrich Chemical Co., Inc.) of 24 parts, 35% HCOH (manufactured by Wako Pure Chemical Industries, Ltd.) of 21 parts, and an aqueous 5% NaOH solution of 0.7 parts are mixed and reacted at 40° C. for 2 hours to precipitate hydroxymethylmaleimide in the form of a white crystal. The produced hydroxymethylmaleimide is filtered in reduced pressure and vacuum dried at room temperature. The crude crystal of hydroxymethylmaleimide obtained in such a manner is recrystallized in ethyl acetate to obtain hydroxymethylmaleimide of 22 parts.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
24
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
21
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[NH:5][C:4](=[O:6])[CH:3]=[CH:2]1.[CH2:8]=[O:9].[OH-].[Na+]>>[OH:9][CH2:8][C:2]1[C:1]([NH:5][C:4](=[O:6])[CH:3]=1)=[O:7] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=CC(N1)=O)=O
Name
24
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
21
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at 40° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to precipitate hydroxymethylmaleimide in the form of a white crystal
FILTRATION
Type
FILTRATION
Details
The produced hydroxymethylmaleimide is filtered in reduced pressure and vacuum
CUSTOM
Type
CUSTOM
Details
dried at room temperature

Outcomes

Product
Name
Type
product
Smiles
OCC=1C(=O)NC(C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.